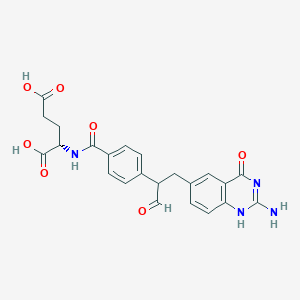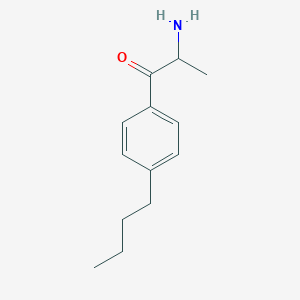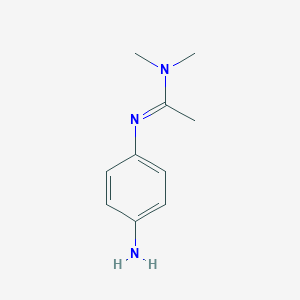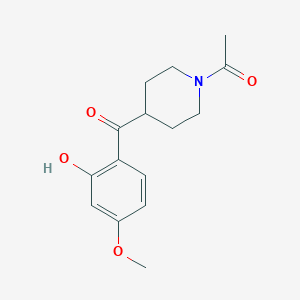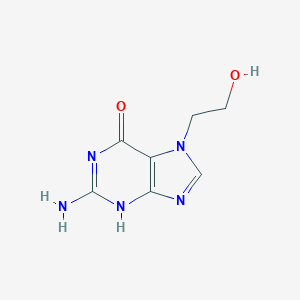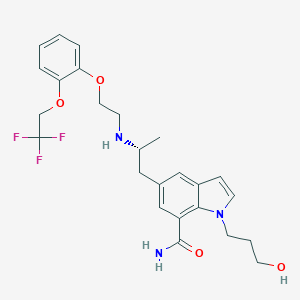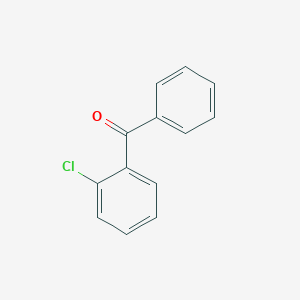
2-氯代苯甲酮
概述
描述
2-Chlorobenzophenone is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
科学研究应用
2-Chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is involved in the study of molecular interactions and binding studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride. The reaction is typically carried out at temperatures ranging from -20°C to 15°C .
Industrial Production Methods: The industrial production of 2-chlorobenzophenone follows a similar route, utilizing benzene and 2-chlorobenzoyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves condensation reactions, followed by acid treatment, filtration, and crystallization to obtain the final product .
化学反应分析
Types of Reactions: 2-Chlorobenzophenone undergoes various chemical reactions, including:
Reduction: In the presence of lithium aluminum hydride, 2-chlorobenzophenone is reduced to the corresponding benzhydrol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Various nucleophiles such as amines or alkoxides can be used under appropriate conditions.
Major Products:
Reduction: The major product is the corresponding benzhydrol.
Substitution: The products depend on the nucleophile used in the reaction.
作用机制
The mechanism of action of 2-chlorobenzophenone involves its interaction with specific molecular targets. For instance, in reduction reactions, the compound interacts with reducing agents like lithium aluminum hydride, leading to the formation of benzhydrol. The pathways involved in these reactions are typically studied using spectroscopic and chromatographic techniques .
相似化合物的比较
4-Chlorobenzophenone: Similar structure but with the chlorine atom at the fourth position.
2-Amino-5-chlorobenzophenone: Contains an amino group at the second position and a chlorine atom at the fifth position.
Uniqueness: 2-Chlorobenzophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atom affects the compound’s electronic properties and its behavior in chemical reactions.
属性
IUPAC Name |
(2-chlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHYWKBKHMYRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063721 | |
| Record name | Methanone, (2-chlorophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-03-8, 51330-06-4 | |
| Record name | 2-Chlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chlorophenyl)phenylmethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-chlorophenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (2-chlorophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8B664MRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and some spectroscopic data for 2-chlorobenzophenone?
A1: 2-Chlorobenzophenone has the molecular formula C13H9ClO and a molecular weight of 216.66 g/mol. []
Q2: Can you describe a method for synthesizing 2-chlorotrityl chloride resin using 2-chlorobenzophenone, and what are its applications?
A2: 2-Chlorobenzophenone serves as a starting material in the synthesis of 2-chlorotrityl chloride (2-CTC) resin. First, it is reacted with phosphorus pentachloride at elevated temperatures (130-140°C) to produce 1-chloro-2-[dichloro(phenyl)methyl]benzene (DCPB). Subsequently, DCPB undergoes Friedel-Crafts acylation with low-crosslinked polystyrene (PS) resin beads, followed by quenching and washing to yield 2-chlorotrityl alcohol (2-CTA) resin. Finally, chlorination of 2-CTA resin with thionyl chloride produces the desired 2-CTC resin. [, ] This resin is valuable in solid-phase peptide synthesis due to its favorable properties in terms of initial amino acid loading, swelling behavior, and overall peptide synthesis efficiency. [, ]
Q3: Has the crystal structure of 2-chlorobenzophenone been determined?
A3: Yes, the crystal structures of both 2-chlorobenzophenone and its derivative, 2,5-dichlorobenzophenone, have been reported. []
Q4: How does the structure of 2-chlorobenzophenone relate to its reactivity in Reformatsky reactions?
A4: While many substituted benzophenones successfully undergo Reformatsky reactions with ethyl bromoacetate to form β,β-diarylhydracrylic acids, the presence of a nitro group at the ortho position (2-nitrobenzophenone) completely hinders this reaction. [] Interestingly, 2-chlorobenzophenone in benzene-toluene leads to the formation of the unsaturated β-chlorophenyl-β-phenyacrylic acid instead of the expected hydracrylic acid. [] This highlights the influence of substituent position and reaction conditions on the reactivity of 2-chlorobenzophenone in Reformatsky reactions.
Q5: Are there any studies on the inclusion complexes of 2-chlorobenzophenone?
A5: Yes, research has investigated the inclusion complex of 2-chlorobenzophenone with cyclomaltoheptaose (β-cyclodextrin), exploring the effects of temperature and solvent on the complex formation. [] Further studies have examined the bioaccessibility of cinazepam when formulated as an inclusion complex with β-cyclodextrin. []
Q6: What analytical techniques are commonly used to study 2-chlorobenzophenone and its derivatives?
A6: Various analytical methods are employed for the characterization and quantification of 2-chlorobenzophenone and its related compounds. These include:
- High-Performance Liquid Chromatography (HPLC): This technique allows for the simultaneous determination of clotrimazole and its impurities, including 2-chlorobenzophenone. Researchers have developed specific HPLC methods with optimized mobile phases, columns, and detection wavelengths for efficient separation and analysis. []
- Thin-Layer Chromatography (TLC): This method is particularly useful for separating and identifying 2-chlorobenzophenone derivatives, such as those related to clonazepam and nitrazepam. By using specific solvent systems and visualization reagents, researchers can achieve clear separation and sensitive detection of these compounds. []
Q7: Has 2-chlorobenzophenone been implicated in any pharmaceutical applications?
A7: Yes, 2-chlorobenzophenone plays a crucial role in the synthesis of clonazepam, a widely used medication. A commercially viable process utilizes 2-chlorobenzophenone as a starting material to synthesize an advanced intermediate, which is subsequently transformed into clonazepam through a series of reactions. []
Q8: Have any metabolites of drugs containing the 2-chlorobenzophenone moiety been investigated?
A8: Yes, 2-amino-5-bromo-2'-chlorobenzophenone (ABPH), a metabolite of the benzodiazepine drug phenazepam, has been studied for its effects on glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurons. Research has shown that ABPH exhibits inhibitory effects on glycine receptors and can weakly potentiate NMDA receptor-mediated currents. [] This highlights the importance of considering the potential pharmacological activities of drug metabolites containing the 2-chlorobenzophenone structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)
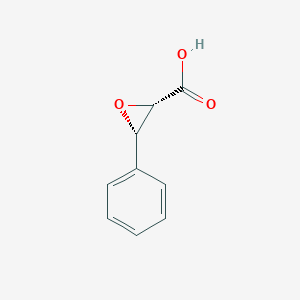
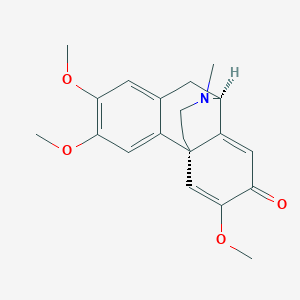
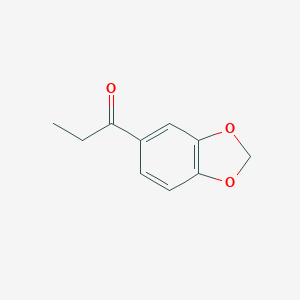
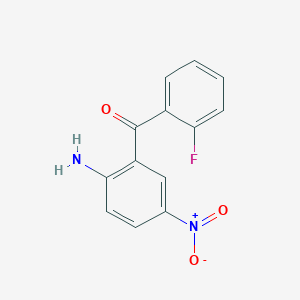
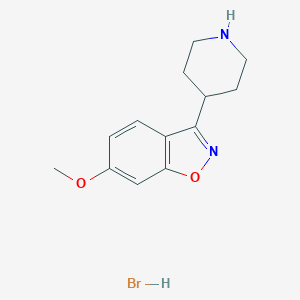
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
